

Technical Guide: Spectroscopic Profiling of 2-Cyanobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 2-Cyanobenzenesulfonyl chloride

CAS No.: 184169-43-5

Cat. No.: B8591861

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Part 1: Executive Summary & Molecular Profile

2-Cyanobenzenesulfonyl chloride (CAS: 184169-43-5) is a highly reactive electrophilic sulfur intermediate used primarily in the synthesis of 1,2-benzisothiazoles and related heterocyclic pharmaceuticals (e.g., antipsychotics like ziprasidone). Unlike its sulfonyl chloride analog, the sulfonyl chloride moiety (-SO₂Cl) renders the molecule acutely moisture-sensitive and prone to cyclization.

This guide details the spectroscopic signatures required to distinguish this compound from its precursors (thiols/disulfides) and its cyclized isomer (3-chloro-1,2-benzisothiazole).

Molecular Specifications

Property	Data
IUPAC Name	2-Cyanobenzenesulfenyl chloride
CAS Number	184169-43-5
Molecular Formula	
Molecular Weight	169.63 g/mol
Physical State	Crystalline solid (low melting) or oil; often generated in situ.
Solubility	Soluble in , , Toluene. Reacts with alcohols/water.
Stability	High Risk: Hydrolyzes rapidly to the sulfenic acid/disulfide. Thermally unstable >120°C.

Part 2: Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum of **2-cyanobenzenesulfenyl chloride** is defined by a specific substitution pattern on the benzene ring. The key diagnostic is the chemical shift differentiation caused by the electron-withdrawing cyano (-CN) and sulfenyl chloride (-SCI) groups.

Predicted

NMR Data (400 MHz,

)

Note: Due to high reactivity, spectra should be acquired in anhydrous

or

Proton Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Logic
H-3 (ortho to SCl)	7.85 – 7.95	Doublet (d)	~8.0	Deshielded by the electronegative S-Cl bond and magnetic anisotropy of the S lone pairs.
H-6 (ortho to CN)	7.70 – 7.80	Doublet (d)	~7.8	Deshielded by the cyano group (anisotropy cone).
H-4, H-5	7.45 – 7.60	Multiplet (m)	-	Aromatic meta/para protons, less affected by substituents.

Diagnostic Insight (The "Cyclization Trap"): Researchers must watch for a shift in the H-3 signal. If the compound cyclizes to 3-chloro-1,2-benzisothiazole, the symmetry and electronic environment change.

- Open Form (SCl): Distinct H-3 doublet > 7.8 ppm.
- Cyclized Form (Benzisothiazole): Aromatic protons often cluster more tightly; loss of the specific nitrile anisotropy effect.

NMR Signatures

- Nitrile Carbon (): Characteristic peak at ~116–118 ppm.

- C-S Carbon (C-2): Deshielded region, ~138–142 ppm.
- C-CN Carbon (C-1): ~110–115 ppm.

Infrared Spectroscopy (IR)

IR is the most rapid method to confirm the integrity of the -SCI functionality and the presence of the nitrile group.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
Nitrile ()	2220 – 2235	Medium/Strong	Sharp, distinct peak. Absence indicates hydrolysis to amide or complete cyclization.
S-Cl Stretch	480 – 520	Weak	Often obscured in fingerprint region; requires CsI plates or ATR correction.
Aromatic C=C	1580, 1470	Medium	Standard aromatic skeletal vibrations.
C-H (Aromatic)	3050 – 3090	Weak	Above 3000 boundary.
Ortho-Substitution	740 – 770	Strong	"Oo-plane" bending; confirms 1,2-substitution.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the chlorine and sulfur content via isotopic abundance.

- Ionization Method: EI (Electron Impact) is preferred for structural elucidation; ESI (Electrospray) may cause hydrolysis if solvents are not strictly anhydrous.

- Molecular Ion (

):

169 (base peak usually observed).

Fragmentation Pathway & Isotope Pattern

- Isotope Signature: The presence of one Chlorine atom (

/

) and one Sulfur atom (

/

) creates a distinct "M+2" satellite pattern.

- (169): 100% (Relative abundance)[1]

- (171): ~36% (Due to

+

contribution).

- Key Fragments:

- (

134): Loss of Chlorine. This generates the benzenothiazolium cation (cyclized species), which is highly stable. This is often the base peak in EI-MS.

- (

102): Loss of the sulfenyl chloride group, leaving the cyanophenyl cation.

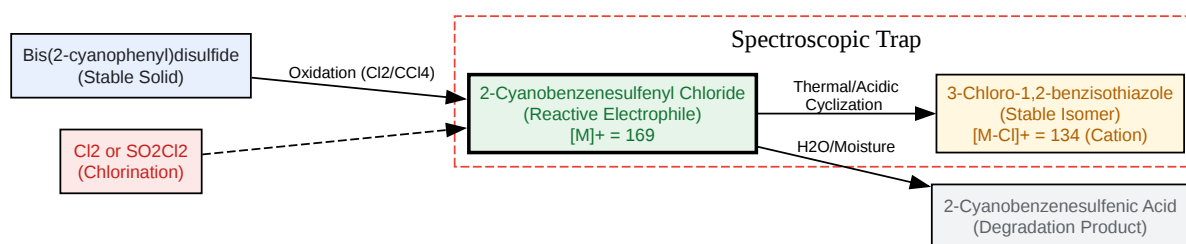
- (

75): Disintegration of the benzene ring.

Part 3: Experimental Protocols & Visualization

Diagram 1: Synthesis & Reactivity Workflow

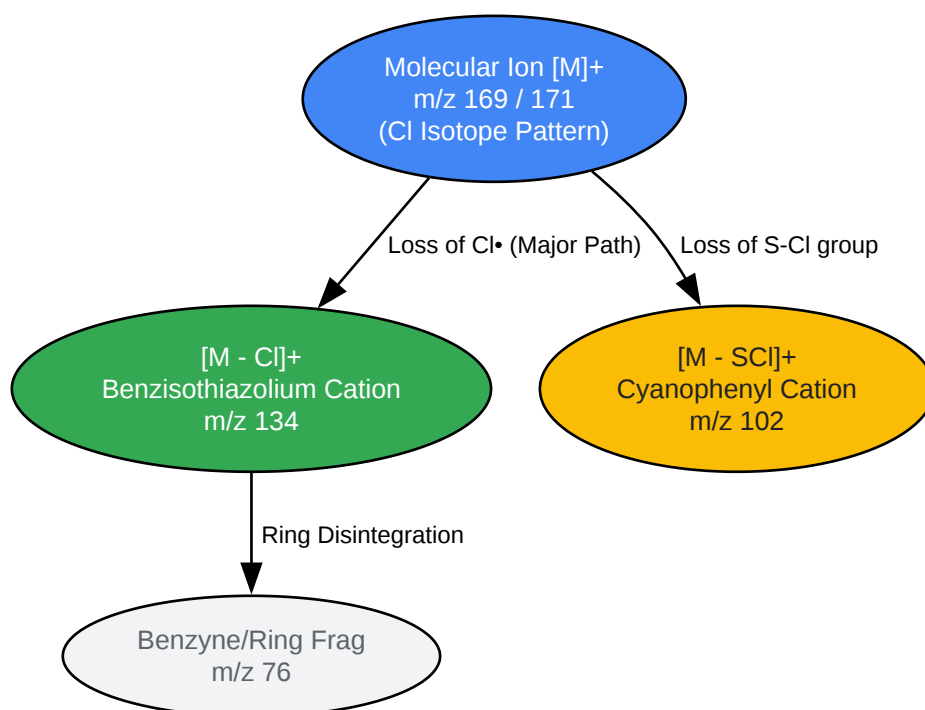
The following diagram illustrates the generation of **2-cyanobenzenesulfonyl chloride** and its critical cyclization pathway, which complicates spectroscopic analysis.



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Caption: Synthesis pathway showing the equilibrium between the open sulfonyl chloride form and the cyclized benzisothiazole, a common interference in spectral data.

Diagram 2: Mass Spectrometry Fragmentation Logic



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Caption: Primary fragmentation pathways in EI-MS. The formation of the m/z 134 cation is the dominant feature.

Experimental Protocol: Handling & Measurement

Safety Warning: Sulfenyl chlorides are corrosive, lachrymators, and evolve HCl upon hydrolysis. Work in a fume hood.

- Sample Preparation (NMR):
 - Dry an NMR tube in an oven at 120°C for 1 hour. Cool in a desiccator.
 - Use

stored over 4Å molecular sieves.
 - Dissolve ~10 mg of the compound under an inert atmosphere (N₂ or Ar).
 - Tip: Add a trace of

(thionyl chloride) to the solvent to scavenge adventitious water and prevent hydrolysis during acquisition.
- Sample Preparation (IR):
 - Liquid/Oil: Use a liquid cell with NaCl or KBr windows. Do not use aqueous-compatible cells (e.g., KRS-5) if they contain residual moisture.
 - Solid: Prepare a Nujol mull in a dry box. Avoid KBr pellets as the high pressure and hygroscopic nature of KBr can induce hydrolysis/cyclization.
- Synthesis Validation (Quick Test):
 - React a small aliquot with excess morpholine or piperidine.

- Analyze the resulting sulfenamide derivative by TLC or NMR. The sulfenamide is stable and easily characterized, confirming the active S-Cl bond in the parent.

References

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- Reaction Mechanisms: Douglass, I. B., & Norton, R. V. "The reaction of sulfenyl chlorides with amines." [2][3] Journal of Organic Chemistry, 33(5), 2104-2106. [Link](#)

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